molecular formula C9H17NO3S B13015062 Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate

Cat. No.: B13015062
M. Wt: 219.30 g/mol
InChI Key: SUIRKDWVGFMXKJ-UHFFFAOYSA-N
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Description

Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound with a unique structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the reaction of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution. This is followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid (H2SO4) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydrothiopyran derivatives.

Scientific Research Applications

Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiopyran ring can interact with sulfur-containing active sites, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

methyl 3-[(1-oxothian-4-yl)amino]propanoate

InChI

InChI=1S/C9H17NO3S/c1-13-9(11)2-5-10-8-3-6-14(12)7-4-8/h8,10H,2-7H2,1H3

InChI Key

SUIRKDWVGFMXKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1CCS(=O)CC1

Origin of Product

United States

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